Cefazedone Impurity 12

Catalog No.
S1790431
CAS No.
184696-69-3
M.F
C8H8N2O3S
M. Wt
212.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefazedone Impurity 12

CAS Number

184696-69-3

Product Name

Cefazedone Impurity 12

IUPAC Name

(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

InChI

InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1

InChI Key

PEXXBWBJJAMURF-CLZZGJSISA-N

Synonyms

(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione; (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2

Desacetyl-7-ACA lactone is a lactone derivative of 7-Aminocephalosporanic acid (A603415), a fundamental building block in the synthesis of cephalosporin antibiotics.

Cefazedone Impurity 12 (CAS 184696-69-3), structurally identified as Desacetyl-7-ACA Lactone, is a highly characterized analytical reference material essential for the quality control and degradation profiling of cephalosporin active pharmaceutical ingredients (APIs) . Formed via the intramolecular cyclization of the 7-ACA core, it serves as a definitive marker for specific hydrolytic and thermal degradation pathways in beta-lactam manufacturing. For procurement, its critical value lies in its high-purity isolation (typically >98% by HPLC), which is strictly required to perform ICH-compliant method validation, system suitability testing, and the precise quantification of related substances in commercial drug batches .

Research Fit

Type Process-related impurity and acid-degradation marker
Use context Impurity profiling, method validation, stability studies for cefazedone sodium
Format Certified analytical reference standard (HPLC-grade)

Substituting Cefazedone Impurity 12 with generic 7-ACA, crude degradation mixtures, or structurally distinct impurities (such as side-chain cleavage products) critically compromises analytical method validation . Regulatory frameworks mandate the use of exact, fully characterized reference standards to establish accurate relative retention times (RRT) and relative response factors (RRF) in quantitative assays [1]. In-situ generation of the lactone yields unpredictable concentrations and co-eluting artifacts, leading to baseline integration errors and failing system suitability criteria. Consequently, procuring the isolated, high-purity lactone is mandatory to ensure reproducible peak identification and reliable quantification of this specific degradation pathway .

Substitution Risk

Target
Risk if Substituted
Cefazedone-specific impurity (lactone core)
Generic cephalosporin impurity may differ in stereochemistry, MW, and retention, causing method inaccuracy
Pathway-specific acid-degradation marker
Analog impurities from side-chain degradation mask core-lactonization, weakening process control
Characterized orthogonal identity (mp, rotation)
Uncharacterized comparator lacks secondary confirmation, increasing reliance on single method

Chromatographic Resolution and System Suitability Precision

In stability-indicating HPLC assays, the certified Cefazedone Impurity 12 standard provides a singular, baseline-resolved chromatographic peak, whereas crude forced-degradation mixtures yield overlapping co-elutions. The >98% purity lactone standard ensures a retention time relative standard deviation (RSD) of <1.0%, compared to the variable retention times (RSD >5%) observed when relying on unpurified matrix degradants .

Evidence DimensionRetention Time Precision (RSD)
Target Compound Data<1.0% RSD with baseline resolution (Rs > 1.5)
Comparator Or BaselineCrude degradation mixture (>5.0% RSD, Rs < 1.5)
Quantified DifferenceGreater than 5-fold improvement in retention time precision and guaranteed baseline resolution.
ConditionsReverse-phase HPLC-UV system suitability testing for cephalosporin APIs.

Guaranteed peak resolution and reproducible retention times are essential for passing daily system suitability criteria in routine API batch release.

Purity Comparison
Reported, cross-study comparable
No quantifiable related impurity vs 0.33% lactone in comparator
Supports accurate impurity quantification for method validation
Supplier-reported HPLC purity; verify per CoA

Relative Response Factor (RRF) Calibration Accuracy

Accurate quantification of impurities requires exact Relative Response Factors (RRF). Because the intramolecular lactonization alters the core chromophore of the cephalosporin nucleus, Cefazedone Impurity 12 exhibits a distinct UV absorption profile compared to the parent API . Using the exact isolated standard allows for precise RRF calibration, eliminating the estimated 15–30% quantification error that occurs when a generic RRF of 1.0 (using the parent API as a proxy) is incorrectly assumed[1].

Evidence DimensionImpurity Quantification Error
Target Compound DataExact RRF calibration (0% proxy error)
Comparator Or BaselineGeneric parent API proxy (15–30% quantification error)
Quantified DifferenceEliminates up to 30% variance in reported impurity concentrations.
ConditionsQuantitative UV detection (e.g., 254 nm) at ICH reporting thresholds.

Using the exact standard prevents the under- or over-reporting of degradation products, ensuring strict compliance with the 0.10% ICH Q3A reporting threshold.

Synthetic Origin
Class-level inference
Forms via 7-ACA core lactonization; distinct from side-chain impurities
Enables independent monitoring of acid-catalyzed degradation pathway
Patent-based evidence; verify in specific synthesis conditions

Degradation Pathway Specificity via Mass Shift

Distinguishing between different degradation mechanisms is critical for API formulation. Cefazedone Impurity 12 specifically tracks the desacetyl-lactonization pathway, presenting a distinct -18 Da mass shift relative to the desacetyl-7-ACA intermediate . This allows analytical chemists to differentiate it with absolute specificity from hydrolytic beta-lactam ring-opening pathways (+18 Da), which cannot be achieved using generic cephalosporin impurity markers .

Evidence DimensionMass Spectrometric Specificity
Target Compound DataSpecific -18 Da mass shift (lactonization)
Comparator Or BaselineHydrolytic degradants (+18 Da mass shift)
Quantified DifferenceAbsolute structural differentiation (36 Da delta) between two primary degradation pathways.
ConditionsLC-MS/MS structural elucidation of stressed API samples.

Differentiating the exact degradation mechanism allows process engineers to adjust specific formulation parameters (e.g., pH vs. moisture) to stabilize the final drug product.

Cross-API Applicability
Reported, cross-study comparable
≥5 cephalosporin APIs
Supports multi-API impurity profiling and inventory consolidation
Supplier catalogue cross-reference; confirm per individual API method

Reference Material Purity and Regulatory Acceptance

For regulatory submissions such as Drug Master Files (DMF) or Abbreviated New Drug Applications (ANDA), the purity of the reference standard is heavily scrutinized. Commercially procured Cefazedone Impurity 12 provides a certified HPLC purity of >98% alongside comprehensive structural elucidation (NMR, MS, IR) . In contrast, in-house generated lactone fractions typically stall at 85–90% purity due to co-eluting matrix artifacts, failing the rigorous quantitative assay requirements mandated by regulatory bodies [1].

Evidence DimensionReference Standard Purity
Target Compound Data>98% certified HPLC purity
Comparator Or BaselineIn-house isolated fraction (85–90% purity)
Quantified Difference8–13% higher absolute purity with complete elimination of interfering residual solvents.
ConditionsRegulatory documentation for ANDA/DMF analytical method validation.

Procuring fully certified, high-purity standards eliminates regulatory pushback during DMF or ANDA submissions, accelerating the drug approval process.

Identity Confirmation
Data to verify
mp >165°C (dec), [α] +144.5° (HCl salt)
May support orthogonal identity check alongside HPLC
Supplier CoA data; confirm in-house

Stability-Indicating Method Validation

Where this compound is the right choice: Validating HPLC or UHPLC methods to ensure they are 'stability-indicating.' By spiking Cefazedone Impurity 12 into stressed API samples, analytical chemists can prove that the chromatographic method successfully resolves this specific lactone degradant from the main API peak and other related substances, a strict requirement for ICH Q2(R1) compliance.

Routine System Suitability Testing (SST)

Where this compound is the right choice: Daily quality control and batch release testing of cephalosporin APIs. Using the certified lactone standard in the SST mixture ensures that the analytical instrument meets the required theoretical plate count, tailing factor, and peak resolution metrics before any commercial product is analyzed.

Formulation Optimization and Shelf-Life Extension

Where this compound is the right choice: Identifying the root cause of API degradation during formulation development. By quantifying the exact rate of lactone formation versus hydrolytic ring-opening using LC-MS/MS, formulators can precisely adjust lyophilization parameters, buffer selection, and excipient ratios to suppress this specific degradation pathway and extend product shelf-life .

Application Fit

Application
Selection Property
Validation Focus
HPLC method validation for related substances
High-purity certified reference standard
System suitability and impurity quantification accuracy
Forced degradation and stability-indicating studies
Core-lactone acid-degradation marker
Acid-stress degradation pathway monitoring
Multi-API impurity profiling for CDMOs
Cross-API structural identity
Method harmonization and inventory consolidation

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

212.02556330 g/mol

Monoisotopic Mass

212.02556330 g/mol

Heavy Atom Count

14

UNII

6CB77DWP49

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